

# comparing HUMAN MCP-1 levels in healthy vs. diseased patient cohorts

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## Compound of Interest

Compound Name: HUMAN MCP-1

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## Elevated MCP-1 Levels: A Common Thread in Inflammatory Diseases

A comprehensive analysis of Monocyte Chemoattractant Protein-1 (MCP-1) levels reveals a significant upregulation in patient cohorts across a spectrum of inflammatory diseases when compared to healthy individuals. This guide provides a comparative overview of MCP-1 concentrations in various pathological states, details the experimental methodologies for its measurement, and illustrates the key signaling pathways involved.

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) ligand 2 (CCL2), is a critical chemokine that governs the migration and infiltration of monocytes and other immune cells to sites of inflammation.<sup>[1][2]</sup> Its heightened expression is a key factor in the pathogenesis of numerous diseases, making it a valuable biomarker for assessing inflammatory status and disease progression.<sup>[1]</sup>

## Comparative Analysis of Serum MCP-1 Levels

The following table summarizes the circulating levels of MCP-1 in healthy individuals versus those diagnosed with various diseases. The data, compiled from multiple studies, consistently demonstrates elevated MCP-1 concentrations in diseased cohorts.

Disease Category	Specific Disease	Healthy Control MCP-1 (pg/mL)	Diseased Patient MCP-1 (pg/mL)
Cardiovascular Diseases	Peripheral Artery Disease (PAD)	Median not specified, individual values presented	Elevated in 16 of 19 patients compared to control median[1]
Acute Coronary Syndromes	Median: 157 (IQR: 124-196)[3]	Median: 178 (IQR: 128-238)[3]	
Ischemic Stroke	Median: 239 (IQR: 126)[4]	Median: 384 (IQR: 370)[4]	
Myocardial Infarction	Median: 239 (IQR: 126)[4]	Median: 360 (IQR: 200)[4]	
Metabolic Diseases	Type 1 Diabetes (Children)	5.36 ± 0.45 (ln-transformed)	5.75 ± 0.39 (ln-transformed)[5]
Type 2 Diabetes (with Periodontitis)	-	Well-controlled: 398.8 (Range: 330.4-435.1); Poorly-controlled: 482.3 (Range: 460.9-543.5)[6]	
Type 2 Diabetes (with Major Depressive Disorder)	Median not specified	T2DM group: Higher than healthy controls (Cut-off for diagnosis: 503.8)[7]	
Autoimmune Diseases	Systemic Lupus Erythematosus (SLE)	Median: 56.2 (IQR: 41.5-72.9)	Median: 95.0 (IQR: 32.1-176.5)[8]
Kidney Diseases	Diabetic Nephropathy (in African Americans with T2D)	-	Mean: 262.9 ± 239.1 (Median: 224.4)[9]
Focal Segmental Glomerulosclerosis (FSGS) (Urinary MCP-1)	348 pg/mg creatinine	1680 pg/mg creatinine[10]	

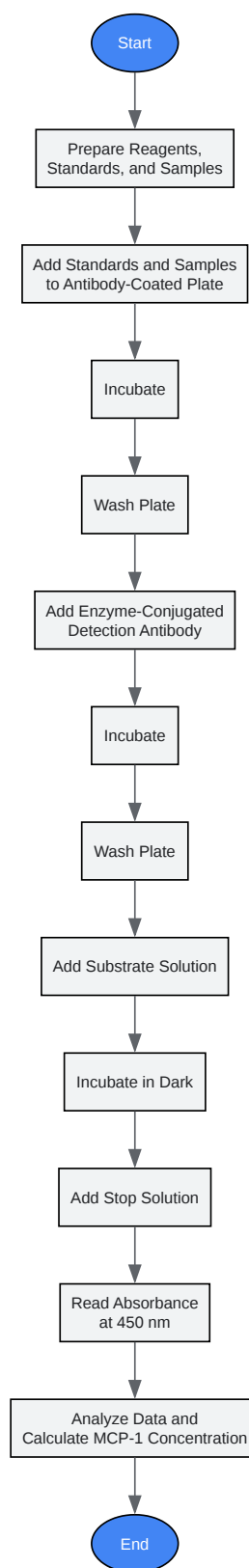
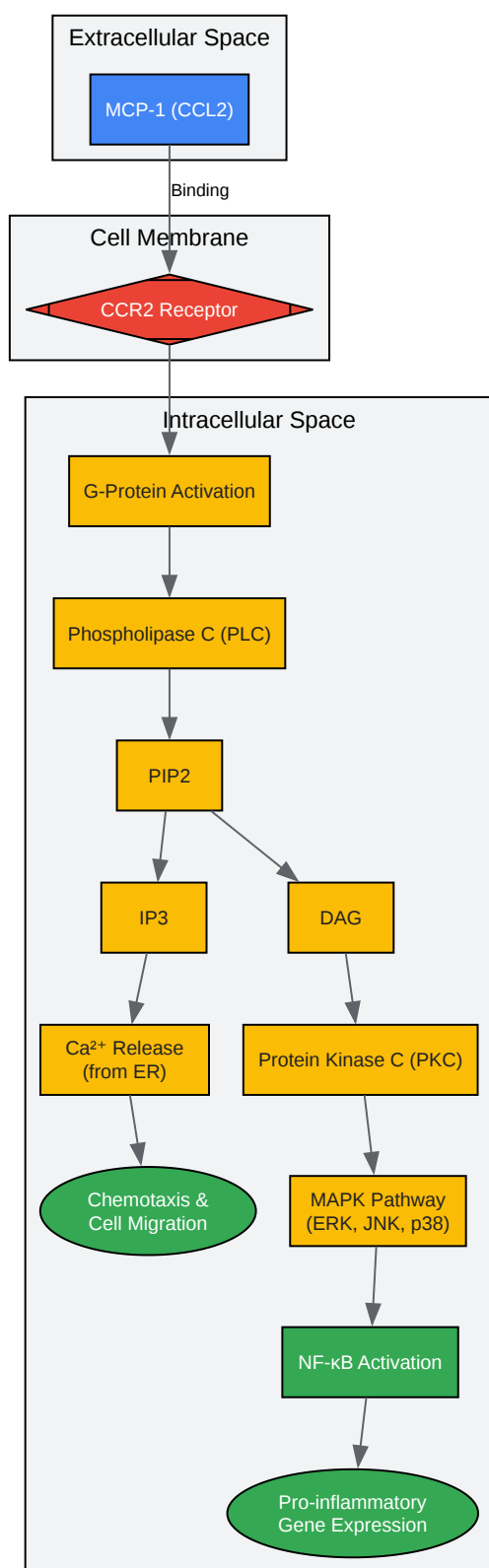
Inflammatory Conditions	Periodontitis	-	Gingivitis: 251.60; Chronic Periodontitis: 465.80
Primary Biliary Cholangitis	176 ± 35.5	410.2 ± 318.0	

IQR: Interquartile Range

## The Role of MCP-1 in Disease Pathogenesis

MCP-1 exerts its biological functions primarily through its receptor, CCR2.[11] The binding of MCP-1 to CCR2 on the surface of immune cells, particularly monocytes, triggers a signaling cascade that leads to chemotaxis, or directed cell movement, towards the source of the chemokine. This process is fundamental to the inflammatory response, as it facilitates the recruitment of monocytes to injured or infected tissues, where they can differentiate into macrophages and participate in pathogen clearance and tissue repair.[12]

However, in chronic inflammatory conditions, this sustained recruitment of monocytes can contribute to tissue damage and disease progression. The MCP-1/CCR2 signaling axis is implicated in the pathogenesis of a wide range of diseases, including atherosclerosis, rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy.[1][13]



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